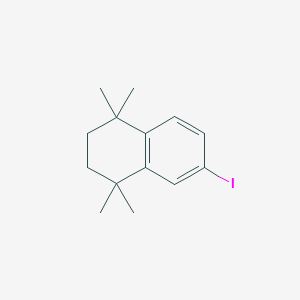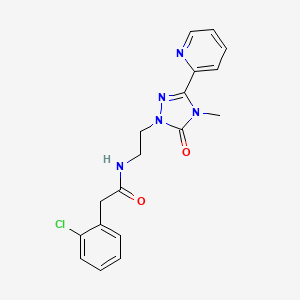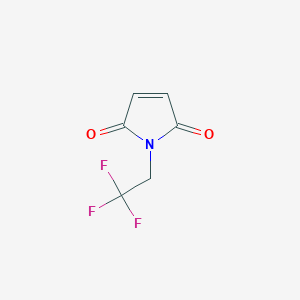![molecular formula C15H19N3O B2502994 4-[(1-Methylpiperidin-3-yl)methoxy]chinazolin CAS No. 2202247-93-4](/img/structure/B2502994.png)
4-[(1-Methylpiperidin-3-yl)methoxy]chinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline
Quinazoline derivatives have been extensively studied due to their diverse pharmacological activities. The compound 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline, although not directly mentioned in the provided papers, is likely to share some characteristics with the studied compounds due to the quinazoline core structure. Quinazolines have been synthesized and evaluated for various biological activities, including hypolipidemic, anti-inflammatory, antihistaminic, anticonvulsant, and antitumor effects .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves cyclization reactions and substitutions at different positions on the quinazoline ring. For instance, novel quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives, with substitutions at the 2-position showing significant hypolipidemic activity . Another approach involved reacting the amino group of a quinazolinone with various ketones to produce substituted amino quinazolines . Additionally, a lithiation and side-chain substitution method was used to modify 2-alkyl-4-methoxyquinazolines, which could be a relevant method for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. Substitutions at specific positions on the quinazoline ring can significantly affect the potency and selectivity of these compounds. For example, the substitution at the 6-position with hydrophobic groups was essential for inhibitory activity against cyclic GMP phosphodiesterase . Similarly, the presence of a methoxy group at the 6-position and a chlorophenylamino group at the 4-position of quinazoline derivatives has been associated with antitumor activity .
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions, including cyclization, etherification, and reactions with electrophiles, to yield a wide range of compounds with different substituents. These reactions are often used to explore the structure-activity relationship and optimize the pharmacological profile of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, absorption, and lipophilicity, are influenced by their molecular structure. For instance, the decrease in log P* of quinazolines and 4(3H)-quinazolinones was associated with good absorption and hypolipidemic activity . The presence of methoxy groups at certain positions also affected the hypolipidemic activity . Moreover, the introduction of a methoxy group and a morpholinopropoxy group in the quinazoline derivatives was found to be crucial for their cytotoxic activity .
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Chinazolin-Derivate haben vielversprechende Eigenschaften als Antikrebsmittel gegen verschiedene Tumoren gezeigt . Viele Chinazolin-Derivate sind für die klinische Anwendung gegen Tumoren zugelassen, wie z. B. Erlotinib, Gefitinib, Afatinib, Lapatinib und Vandetanib . Diese Verbindungen werden als potenzielle Medikamente mit Antikrebswirkung gegen Blasenkrebs entwickelt und synthetisiert .
Antimikrobielle Anwendungen
Chinazolin- und Chinazolinon-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht . Mehrere Forschungsgruppen haben vielversprechende antimikrobielle Eigenschaften und Struktur-Wirkungs-Beziehungen (SAR) verschiedener Chinazolinon-Derivate berichtet .
Entzündungshemmende Anwendungen
Chinazolin- und Chinazolinon-Derivate wurden auf ihre entzündungshemmenden Aktivitäten untersucht . Diese Verbindungen haben sich bei der Behandlung von Erkrankungen mit Entzündungen als vielversprechend erwiesen.
Antiepileptische Anwendungen
Chinazolin- und Chinazolinon-Derivate wurden auch auf ihre antiepileptischen Aktivitäten untersucht . Diese Verbindungen könnten potenziell zur Behandlung von Erkrankungen wie Epilepsie eingesetzt werden.
Anti-Parkinson-Anwendungen
Untersuchungen haben gezeigt, dass Chinazolin- und Chinazolinon-Derivate möglicherweise Anwendungen bei der Behandlung der Parkinson-Krankheit haben .
Antifungal Anwendungen
Chinazolin- und Chinazolinon-Derivate haben sich als potenzielle Antimykotika erwiesen . Diese Verbindungen könnten zur Behandlung verschiedener Pilzinfektionen eingesetzt werden.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that quinazoline derivatives, a group to which this compound belongs, have been used in targeted therapy for various types of cancer . These compounds often target specific molecular pathways, making them potential therapeutic agents .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that can inhibit the proliferation of cancer cells .
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to downstream effects that can inhibit the growth of cancer cells .
Pharmacokinetics
A related compound, vandetanib, which is a quinazoline derivative, is known to have high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could potentially impact the bioavailability of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline.
Result of Action
Quinazoline derivatives are known to have antitumor effects, which suggests that 4-[(1-methylpiperidin-3-yl)methoxy]quinazoline may have similar effects .
Action Environment
It is known that the efficacy of quinazoline derivatives can be influenced by various factors, including the presence of other drugs, the patient’s health status, and specific genetic factors .
Eigenschaften
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(9-18)10-19-15-13-6-2-3-7-14(13)16-11-17-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFTWMTVKHNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)


![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)
